molecular formula C8H7BrN2 B2424532 2-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 1251033-52-9

2-Bromo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2424532
CAS No.: 1251033-52-9
M. Wt: 211.062
InChI Key: OTIXMZGEWSLSEJ-UHFFFAOYSA-N
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Description

2-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 7-position.

Preparation Methods

The synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 2-position by a bromine atom, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar halogenation reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

2-Bromo-7-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

    Substitution Reactions: The bromine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylimidazo[1,2-a]pyridine.

Common reagents used in these reactions include bromine, sodium methoxide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

2-Bromo-7-methylimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

2-bromo-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIXMZGEWSLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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